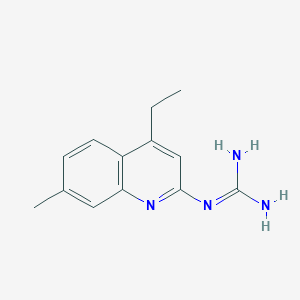

2-(4-Ethyl-7-methylquinolin-2-yl)guanidine

Description

2-(4-Ethyl-7-methylquinolin-2-yl)guanidine is a guanidine derivative featuring a quinoline core substituted with ethyl and methyl groups at the 4- and 7-positions, respectively. Guanidine compounds are characterized by their high basicity and ability to interact with biological membranes due to protonation at physiological pH, which imparts a positive charge . This compound has demonstrated potent antibacterial activity against clinical Gram-negative and Gram-positive strains, with MIC values as low as 0.5–1 mg/L for pathogens such as E. coli, Enterococcus faecalis, Klebsiella pneumoniae, and Staphylococcus epidermidis . Its mechanism of action likely involves disrupting bacterial cell membranes through electrostatic interactions with anionic lipids, a property shared with other cationic antimicrobial agents like quaternary ammonium compounds (QACs) . Additionally, the quinoline scaffold may enhance target specificity, as aromatic heterocycles are common in antimicrobial agents due to their ability to intercalate into biomolecular structures .

Properties

Molecular Formula |

C13H16N4 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

2-(4-ethyl-7-methylquinolin-2-yl)guanidine |

InChI |

InChI=1S/C13H16N4/c1-3-9-7-12(17-13(14)15)16-11-6-8(2)4-5-10(9)11/h4-7H,3H2,1-2H3,(H4,14,15,16,17) |

InChI Key |

HYJWTJKOZABUQM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC2=C1C=CC(=C2)C)N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine typically involves the reaction of 4-ethyl-7-methylquinoline with a guanidine precursor. One common method is the reaction of 4-ethyl-7-methylquinoline with N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis approach provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .

Industrial Production Methods: Industrial production methods for guanidines often involve the use of transition metal catalysis. Recent developments in synthetic preparation methods for guanidines via transition metal catalysis have been summarized, including catalytic guanylation reactions of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The guanidine functionality is known for its ability to form hydrogen bonds, which makes it a versatile functional group in chemical reactions .

Common Reagents and Conditions: Common reagents used in the reactions of guanidines include thioureas, carbodiimides, and transition metal catalysts. For example, the addition of amines to carbodiimides is a traditional method for the synthesis of guanidines . Other reagents such as S-methylisothioureas and pyrazole-1-carboximidamide derivatives are also commonly employed .

Major Products Formed: The major products formed from the reactions of 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine depend on the specific reaction conditions and reagents used. For instance, the reaction with N-chlorophthalimide, isocyanides, and amines can yield N-phthaloylguanidines .

Scientific Research Applications

2-(4-Ethyl-7-methylquinolin-2-yl)guanidine has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst due to its ability to form hydrogen bonds and its high basicity . In biology and medicine, guanidine derivatives have been studied for their potential as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . Additionally, quinoline derivatives, including 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine, have shown promise in the development of new drugs due to their diverse biological activities .

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine involves its ability to form hydrogen bonds and its high basicity. The guanidine group is protonated at physiological pH, forming the guanidinium cation, which can interact with aromatic systems in biological environments such as amino acids and nucleic acid bases . This interaction can lead to various biological effects, including DNA binding and enzyme inhibition.

Comparison with Similar Compounds

Key Compounds and Structural Features

Analysis of Substituent Effects

- Quinoline vs. Quinazoline Cores: Quinoline derivatives (e.g., the target compound) may exhibit superior membrane penetration compared to quinazoline-based analogues (e.g., 2-(7-methoxy-4-methylquinazolin-2-yl)guanidine) due to differences in aromaticity and hydrogen-bonding capacity. Quinazolines, however, often show enhanced enzyme-binding specificity, as seen in myeloperoxidase (MPO) inhibition .

- Alkyl vs. Alkoxy Groups : The ethyl group in the target compound likely improves lipid bilayer interaction, whereas methoxy or ethoxy substituents (e.g., in and ) may enhance solubility or hydrogen-bonding with protein targets.

Mechanistic Insights

- Membrane Disruption: Shared with QACs, the cationic guanidine group facilitates electrostatic binding to bacterial membranes, but the quinoline/quinazoline core may confer additional pore-forming or intercalation capabilities .

- Enzyme Targeting: Quinazoline derivatives (e.g., ) demonstrate enzyme-specific inhibition, whereas quinoline-based compounds may prioritize membrane targeting.

Biological Activity

2-(4-Ethyl-7-methylquinolin-2-yl)guanidine is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimalarial, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine can be described by its molecular formula and has a molecular weight of approximately 215.28 g/mol. The structural features that contribute to its biological activity include the quinoline ring system and the guanidine functional group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.28 g/mol |

| IUPAC Name | 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine |

Biological Activity Overview

Research has indicated that compounds with a quinoline structure exhibit various biological activities. The specific activities of 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Properties : The guanidine moiety is often associated with anticancer activity. Studies have reported that related compounds exhibit cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : Quinoline derivatives are known to interact with various enzymes, potentially modulating their activity.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that quinoline derivatives, including those similar to 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine, showed promising results against Gram-positive bacteria such as Staphylococcus aureus . The minimum inhibitory concentration (MIC) values indicated effective antibacterial activity.

Anticancer Activity

In vitro studies involving human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) showed that compounds with a similar structure exhibited IC50 values ranging from 5 to 20 µM . These findings suggest that 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine may also demonstrate significant cytotoxicity.

Enzyme Inhibition

Research has indicated that quinoline derivatives can act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication . This suggests potential applications in developing new antibiotics targeting resistant bacterial strains.

The biological activity of 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine is hypothesized to involve several mechanisms:

- Intercalation into DNA : Similar quinoline compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Modulation : The guanidine group may facilitate binding to specific enzymes, altering their function and leading to therapeutic effects.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.